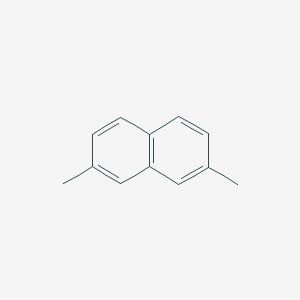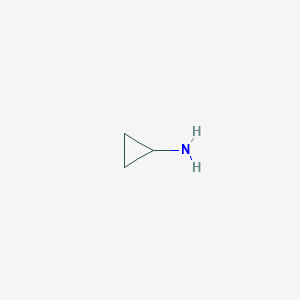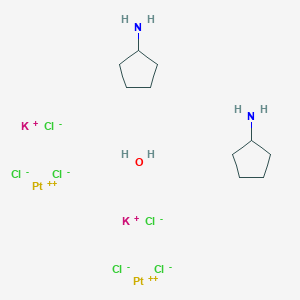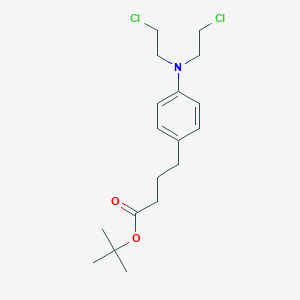
塩化セチルピリジニウム
概要
説明
クロルヘキシジンは、分子式がC22H30Cl2N10である消毒剤および抗菌剤です。 手術前の皮膚消毒、傷の洗浄、歯垢の予防、口腔カンジダ症の治療、尿道カテーテルの詰まり防止など、幅広く使用されています 。 クロルヘキシジンは、グルコン酸塩や酢酸塩などの塩の形で一般的に入手可能です .
2. 製法
合成経路および反応条件: クロルヘキシジンは、グリコールエーテルまたはノルマルブタノールを溶媒として、ヘキサメチレンジシアノグアニジンとクロロアニリン塩酸塩を熱還流反応させることで合成できます 。 この方法は効率的であり、収率と純度が高く、触媒を必要としないため、工業用途に適しています .
工業生産方法: 工業的には、クロルヘキシジンは通常、p-クロロ安息香酸アミド塩酸塩とジシアノジアミドナトリウムをエタノール中で反応させて中間体を生成することで生産されます。 この中間体を、ニトロベンゼン中で加熱してヘキサメチレンジアミン塩酸塩と反応させます 。 しかし、この方法は、コストが高く、環境汚染を引き起こすなど、いくつかの欠点があります .
科学的研究の応用
Chlorhexidine has a broad range of applications in scientific research, including:
Chemistry: Used as a disinfectant in laboratory settings.
Biology: Employed in cell culture to prevent contamination.
Medicine: Widely used as an antiseptic for skin disinfection, oral care, and wound cleaning
Industry: Incorporated into products like toothpaste, mouthwash, and deodorants.
作用機序
クロルヘキシジンは、微生物の細胞壁の負電荷部位に結合し、細胞壁を不安定化させ、浸透を阻害することで、抗菌作用を発揮します 。 低濃度では細菌静止作用(細菌の増殖を抑制)、高濃度では殺菌作用(細菌を殺す)を示します 。 この二重作用により、幅広い微生物に対して非常に効果的です .
類似の化合物:
ポビドンヨード: 幅広い活性を持つ、もう1つの広く使用されている消毒剤です。
過酸化水素: 傷の洗浄と消毒に一般的に使用されます。
エタノール: 消毒剤および抗菌剤として使用されます。
クロルヘキシジンの独自性: クロルヘキシジンは、細菌静止作用と殺菌作用の両方の性質、細胞壁への結合能力、幅広い抗菌活性により、独自の特性を持っています 。 ポビドンヨードとは異なり、クロルヘキシジンは胞子を不活性化しません 。 また、クロルヘキシジンは、エタノールや過酸化水素よりも持続時間が長い効果があります .
準備方法
Synthetic Routes and Reaction Conditions: Chlorhexidine can be synthesized through a heating reflux reaction involving hexamethylene-dicyanoguanidine and chloroaniline hydrochloride in the presence of glycol ether or normal butanol as a solvent . This method is efficient, with a high yield and purity, and does not require a catalyst, making it suitable for industrial applications .
Industrial Production Methods: In industrial settings, chlorhexidine is typically produced by reacting p-chlorobenzoic acid amide hydrochloride with dicyandiamide sodium in ethanol to generate an intermediate. This intermediate is then reacted with hexamethylene-diamine hydrochloride by heating in oil of mirbane . This method, however, has some drawbacks, including high costs and environmental pollution .
化学反応の分析
反応の種類: クロルヘキシジンは、以下を含むさまざまな化学反応を起こします。
酸化: クロルヘキシジンは酸化される可能性がありますが、この反応の具体的な条件や試薬は一般的に詳細に記載されていません。
還元: クロルヘキシジンを含む還元反応はあまり一般的ではありません。
一般的な試薬と条件:
酸化: 強力な酸化剤を使用できます。
主な生成物: これらの反応から生成される主な生成物は、使用される具体的な試薬や条件によって異なります。 例えば、置換反応は、さまざまな塩素化誘導体を生成する可能性があります .
4. 科学研究への応用
クロルヘキシジンは、以下を含む幅広い科学研究分野で応用されています。
化学: 実験室での消毒剤として使用されます。
生物学: 細胞培養で、汚染を防ぐために使用されます。
類似化合物との比較
Povidone-iodine: Another widely used antiseptic with a broad spectrum of activity.
Hydrogen peroxide: Commonly used for wound cleaning and disinfection.
Ethanol: Used as a disinfectant and antiseptic.
Uniqueness of Chlorhexidine: Chlorhexidine is unique due to its dual bacteriostatic and bactericidal properties, its ability to bind to cell walls, and its broad-spectrum antimicrobial activity . Unlike povidone-iodine, chlorhexidine does not inactivate spores . Additionally, chlorhexidine has a longer-lasting effect compared to ethanol and hydrogen peroxide .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Chlorhexidine diacetate involves the reaction of Chlorhexidine base with glacial acetic acid in the presence of a suitable catalyst.", "Starting Materials": ["Chlorhexidine base", "Glacial acetic acid"], "Reaction": [ { "Step 1": "Dissolve Chlorhexidine base in glacial acetic acid" }, { "Step 2": "Add a suitable catalyst to the reaction mixture" }, { "Step 3": "Heat the reaction mixture to a suitable temperature" }, { "Step 4": "Allow the reaction to proceed for a suitable time" }, { "Step 5": "Cool the reaction mixture and filter the resulting solid" }, { "Step 6": "Wash the solid with a suitable solvent to obtain Chlorhexidine diacetate" } ] } | |
| Chlorhexidine’s broad-spectrum antimicrobial effects are due to its ability to disrupt microbial cell membranes. The positively charged chlorhexidine molecule reacts with negatively charged phosphate groups on microbial cell surfaces - this reaction both destroys the integrity of the cell, allowing leakage of intracellular material, and allows chlorhexidine to enter the cell, causing precipitation of cytoplasmic components and ultimately cell death. The specific means of cell death is dependent on the concentration of chlorhexidine - lower concentrations are bacteriostatic and result in leakage of intracellular substances such as potassium and phosphorous, whereas higher concentrations are bactericidal and cause cytoplasmic precipitation. | |
CAS番号 |
56-95-1 |
分子式 |
C22H30Cl2N10.2C2H4O2 C26H38Cl2N10O4 |
分子量 |
625.5 g/mol |
IUPAC名 |
acetic acid;(1E)-2-[6-[[amino-[(Z)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine |
InChI |
InChI=1S/C22H30Cl2N10.2C2H4O2/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*1-2(3)4/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1H3,(H,3,4) |
InChIキー |
WDRFFJWBUDTUCA-UHFFFAOYSA-N |
異性体SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(N)/N=C(/N)\NC2=CC=C(C=C2)Cl)N)/N)Cl |
SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl |
正規SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl |
外観 |
White or almost white crystalline powder |
Color/Form |
Crystals from methanol Solid |
melting_point |
134 °C |
| 56-95-1 | |
物理的記述 |
White odorless solid; [Reference #1] White powder; [Aldrich MSDS] |
ピクトグラム |
Acute Toxic; Irritant; Environmental Hazard |
溶解性 |
MW: 578.38; crystals; decomposes 260-262 °C. Solubility in water at 20 °C: 0.06 g/100 mL /Chlorhexidine dihydrochloride/ Solubility in water at 20 °C: >50% /Chlorhexidine d-digluconate/ In water, 800 mg/L at 20 °C 2.61e-02 g/L |
同義語 |
N,N’’-Bis(4-chlorophenyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide Diacetate; 1,1’-Hexamethylenebis[5-(p-chlorophenyl)-biguanide Diacetate; 1,6-Bis(p-chlorophenylbiguanido)hexane Diacetate; Arlacide A; Bactigras; Chlorasept 2000; Chlorhe |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


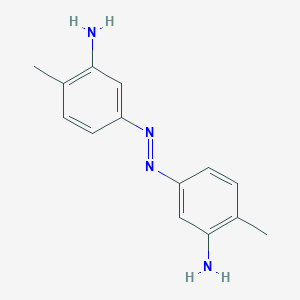
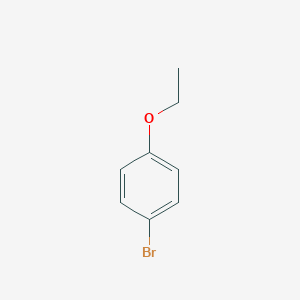
![2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione](/img/structure/B47171.png)
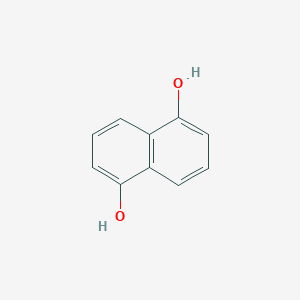
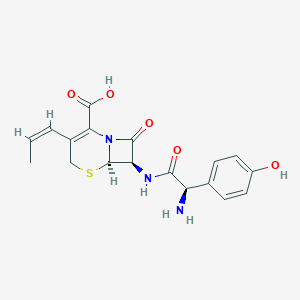

![Furo[3,2-c]pyridine-2-carbonitrile](/img/structure/B47179.png)
